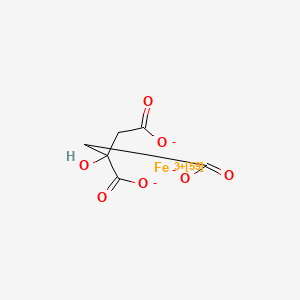
Iron-59 citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-59 citrate is a coordination complex formed between the radioisotope iron-59 and citric acid. Iron-59 is a radioisotope of the chemical element iron, containing 26 protons and 33 neutrons, resulting in a mass number of 59 . This compound is significant in medical and biochemical research due to its radioactive properties, which allow it to be used as a tracer in various studies, particularly those related to iron metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron-59 citrate can be synthesized by reacting iron-59 with citric acid in an aqueous solution. The typical procedure involves dissolving iron-59 in water and then adding citric acid to form the citrate complex. The reaction is usually carried out at room temperature and neutral pH to ensure the stability of the complex .
Industrial Production Methods
Industrial production of this compound involves the use of high-purity iron-59, which is produced in nuclear reactors through neutron irradiation of iron-58. The iron-59 is then extracted and purified before being reacted with citric acid to form the citrate complex .
Analyse Des Réactions Chimiques
Types of Reactions
Iron-59 citrate undergoes various chemical reactions, including:
Oxidation and Reduction: Iron-59 can exist in multiple oxidation states, and the citrate complex can undergo redox reactions, particularly in biological systems.
Substitution: The citrate ligands can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as ascorbic acid and sodium borohydride are used.
Substitution: Ligands like ethylenediaminetetraacetic acid (EDTA) can replace citrate under specific conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iron-59 oxide, while reduction can yield iron-59 metal .
Applications De Recherche Scientifique
Iron-59 citrate has numerous applications in scientific research:
Mécanisme D'action
Iron-59 citrate exerts its effects through its radioactive decay, emitting beta particles and gamma rays. These emissions can be detected using various imaging techniques, allowing researchers to track the distribution and kinetics of iron in biological systems . The molecular targets include transferrin receptors and other iron-binding proteins, which facilitate the uptake and transport of this compound in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Iron-58 citrate
- Iron-60 citrate
- Ferric citrate
- Ferrous citrate
Uniqueness
Iron-59 citrate is unique due to its radioactive properties, which make it an invaluable tool in tracer studies. Unlike stable iron compounds, this compound allows for the real-time tracking of iron metabolism and distribution in living organisms . This capability is not present in non-radioactive iron compounds, making this compound particularly valuable in medical and biochemical research .
Propriétés
Numéro CAS |
50515-28-1 |
|---|---|
Formule moléculaire |
C6H5FeO7 |
Poids moléculaire |
248.03 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;iron-59(3+) |
InChI |
InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1+3 |
Clé InChI |
NPFOYSMITVOQOS-GJNDDOAHSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |
SMILES isomérique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[59Fe+3] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |
Key on ui other cas no. |
54063-42-2 50515-28-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















